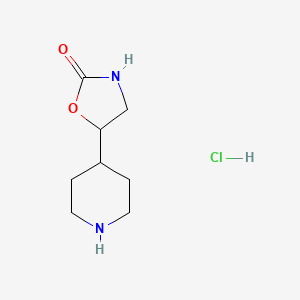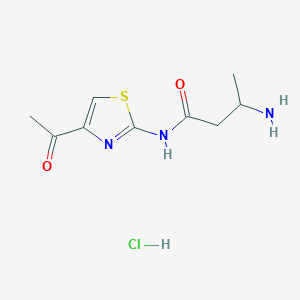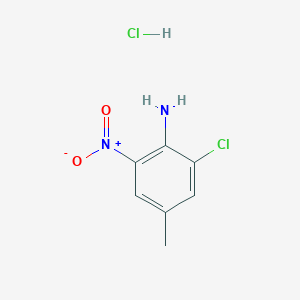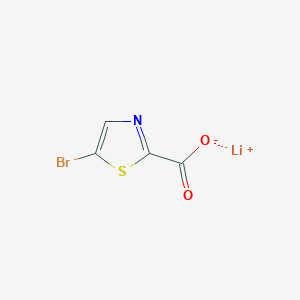
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
Übersicht
Beschreibung
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride, also known as S-TFMP-HCl, is an organofluorine compound that is widely used in the field of scientific research. It is a chiral amine derivative with a trifluoromethyl group and a pyridine ring. This compound has become a valuable tool for researchers due to its unique structure, which allows for the exploration of a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
DNA Binding and Nuclease Activity
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride derivatives have been explored for their DNA binding and nuclease activity. For instance, copper(II) complexes of tridentate ligands, which include a derivative similar to (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine, have shown significant DNA binding affinity and minor structural changes to DNA. These complexes demonstrate potential as therapeutic agents due to their low toxicity to different cancer cell lines (Kumar et al., 2012).
Antitumor Activity
Derivatives of (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride have been investigated for their antitumor activity. Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to these compounds have shown promise in vitro as anti-cancer agents against a panel of cell lines, indicating their potential in medical applications (Maftei et al., 2016).
Corrosion Inhibition
Compounds related to (S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride have been used in the synthesis of cadmium(II) Schiff base complexes, which exhibit properties as corrosion inhibitors. These complexes have been effective in protecting mild steel surfaces from corrosion, highlighting their application in materials and corrosion engineering (Das et al., 2017).
Eigenschaften
IUPAC Name |
(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)7-3-2-6(4-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQRQAYJADKYOZ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)





![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)






